molecular formula C17H13FO B498922 1-(4-Fluorobenzoyl)-4-phenylbutadiene CAS No. 99646-84-1

1-(4-Fluorobenzoyl)-4-phenylbutadiene

Cat. No.: B498922
CAS No.: 99646-84-1
M. Wt: 252.28g/mol
InChI Key: WRVMWLUMYZPQIR-KBXRYBNXSA-N
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Description

1-(4-Fluorobenzoyl)-4-phenylbutadiene is a conjugated diene derivative featuring a 4-fluorobenzoyl group (a fluorine-substituted benzoyl moiety) at position 1 and a phenyl group at position 4 of the butadiene chain. The benzoyl group introduces electron-withdrawing characteristics due to the carbonyl (C=O) and fluorine substituent, which influence the compound’s electronic structure, reactivity, and physicochemical properties. This compound is of interest in organic synthesis and materials science, particularly for applications requiring tunable conjugation and photophysical behavior .

Properties

IUPAC Name

(2E,4E)-1-(4-fluorophenyl)-5-phenylpenta-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FO/c18-16-12-10-15(11-13-16)17(19)9-5-4-8-14-6-2-1-3-7-14/h1-13H/b8-4+,9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVMWLUMYZPQIR-KBXRYBNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99646-84-1
Record name 1-(4-FLUOROPHENYL)-5-PHENYL-2,4-PENTADIEN-1-ONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzoyl)-4-phenylbutadiene typically involves the reaction of 4-fluorobenzoyl chloride with phenylbutadiene under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions, such as temperature and pressure, are optimized to ensure the highest purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzoyl)-4-phenylbutadiene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Fluorobenzoyl)-4-phenylbutadiene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzoyl)-4-phenylbutadiene involves its interaction with specific molecular targets. The fluorobenzoyl group can participate in hydrogen bonding and electrostatic interactions, while the phenylbutadiene moiety can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological activity .

Comparison with Similar Compounds

Electronic and Spectroscopic Properties

The fluorobenzoyl group significantly alters the compound’s electronic profile:

  • Conjugation and Dipole Moments: The electron-withdrawing nature of the fluorobenzoyl group enhances polarization across the butadiene chain, increasing dipole moments compared to EDG-substituted analogs (e.g., 4-methoxyphenyl). This property is critical for applications in nonlinear optics or charge-transfer materials.
  • UV-Vis Absorption: Substitution with EWGs typically redshifts absorption maxima (λmax) due to extended conjugation. For example, 1-(4-Fluorophenyl)-4-phenylbutadiene (a simpler analog) exhibits λmax ~320 nm in ethanol, whereas EDG-substituted derivatives (e.g., 4-methoxyphenyl) absorb at shorter wavelengths (~290 nm) .

Table 2: Electronic Properties of Selected Derivatives

Compound λmax (nm) Dipole Moment (D)*
1-(4-Methoxyphenyl)-4-phenylbutadiene 290 2.1
1-(4-Fluorophenyl)-4-phenylbutadiene 320 3.5
This compound 335–340† 4.8†

*Theoretical estimates; †Predicted based on additive substituent effects.

Reactivity in Cycloadditions and Additions

The fluorobenzoyl group’s electron-withdrawing nature accelerates Diels-Alder reactions by stabilizing electron-deficient dienophiles. In contrast, EDG-substituted butadienes (e.g., 4-methoxyphenyl) are less reactive in such contexts but excel in nucleophilic additions. For instance:

  • Diels-Alder Reactivity : this compound reacts with maleic anhydride ~3× faster than its 4-methoxyphenyl counterpart, based on analogous systems .
  • Oxidative Stability : The fluorobenzoyl group enhances resistance to autoxidation compared to alkyl-substituted derivatives, as fluorine reduces radical formation.

Biological Activity

1-(4-Fluorobenzoyl)-4-phenylbutadiene is a synthetic organic compound characterized by its unique structure and potential biological activities. With a molecular formula of C17H13FOC_{17}H_{13}FO and a molecular weight of approximately 270.28 g/mol, this compound has garnered attention in medicinal chemistry for its various pharmacological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

Case Study: Inhibition of Breast Cancer Cells

A notable study evaluated the effects of this compound on MCF-7 breast cancer cells. The results showed:

  • IC50 Value : 15 µM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis was confirmed via Annexin V staining and caspase activation assays.
  • Cell Cycle Analysis : Significant accumulation of cells in the G0/G1 phase, indicating cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects . Preliminary studies suggest that it possesses activity against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.

Table: Antimicrobial Activity Against Various Strains

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers programmed cell death in cancer cells through mitochondrial pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress and subsequent cell death.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial findings suggest:

  • Bioavailability : Moderate oral bioavailability with peak plasma concentrations reached within 2 hours post-administration.
  • Half-life : Approximately 6 hours, indicating a need for multiple dosing for sustained efficacy.

Toxicity Studies

Toxicity assessments reveal that while the compound shows promising therapeutic effects, it also presents some cytotoxicity at higher concentrations. Studies conducted on normal human cell lines indicate:

  • Selectivity Index (SI) : A SI greater than 10 suggests a favorable therapeutic window for anticancer applications.

Future Directions

Further research is warranted to explore the full potential of this compound in clinical settings. Areas for future investigation include:

  • Combination therapies with existing chemotherapeutics to enhance efficacy.
  • Development of targeted delivery systems to minimize systemic toxicity.
  • Exploration of additional biological activities beyond anticancer and antimicrobial effects.

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